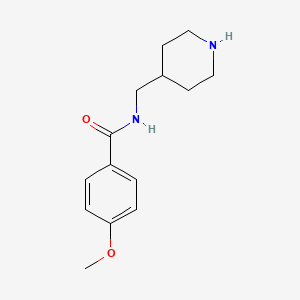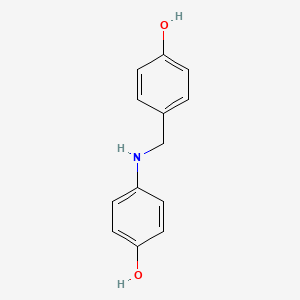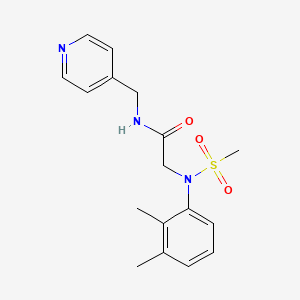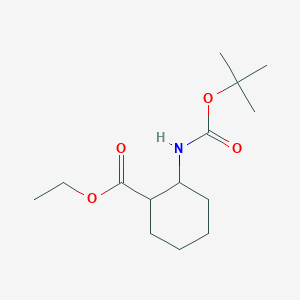
4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C13H18ClNO4 and a molecular weight of 287.74 g/mol. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a dimethoxyphenyl group attached to the pyrrolidine ring. It is primarily used in scientific research and is not intended for therapeutic or diagnostic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, where a suitable dimethoxyphenyl halide reacts with the pyrrolidine ring.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The dimethoxyphenyl group can undergo substitution reactions to introduce different substituents.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenated dimethoxyphenyl compounds and suitable nucleophiles are used for substitution reactions.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethoxyphenyl group can enhance binding affinity to certain proteins, while the pyrrolidine ring can modulate the compound’s overall conformation and reactivity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Boc-(trans-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid): This compound is similar in structure but contains a tert-butoxycarbonyl (Boc) protecting group.
(3R,4S)-rel-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride: This is a stereoisomer of the compound with different spatial orientation of the substituents.
Uniqueness
4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride is unique due to its specific combination of the dimethoxyphenyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications .
Properties
Molecular Formula |
C13H18ClNO4 |
|---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO4.ClH/c1-17-11-4-3-8(5-12(11)18-2)9-6-14-7-10(9)13(15)16;/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16);1H |
InChI Key |
NNHCYHNOCXLNDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CNCC2C(=O)O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497570.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12497581.png)
![4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole](/img/structure/B12497582.png)






![ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.4]non-4-ylidene]amino}benzoate](/img/structure/B12497621.png)
![Methyl 3-{[(4-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12497633.png)
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12497645.png)
![N-(4-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide](/img/structure/B12497650.png)
